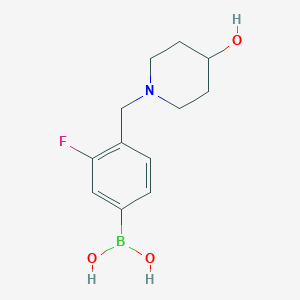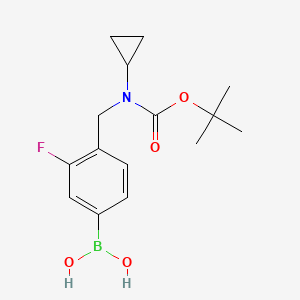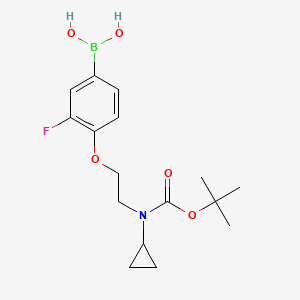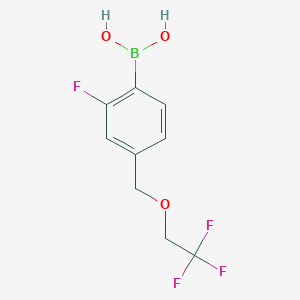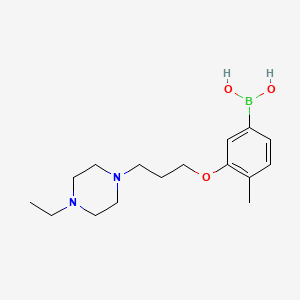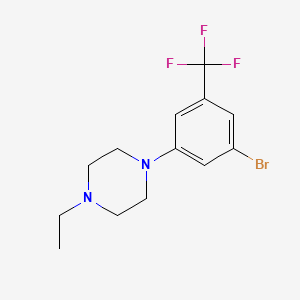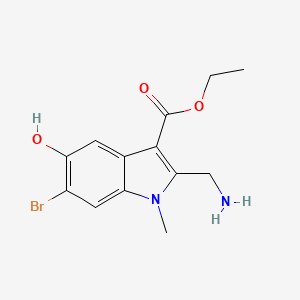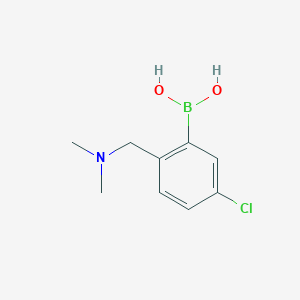
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is represented by the linear formula C15H24BCl2NO2 . The InChI code for this compound is 1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H .Chemical Reactions Analysis
Boronic acids, including 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid include a molecular weight of 332.08 . The compound is stored under refrigerated conditions .Scientific Research Applications
Synthesis and Properties
Synthesis and Isolation : The synthesis and isolation of various arylcopper compounds, including 2-[(dimethylamino)methyl]phenylcopper and its 5-chloro derivative, were described. These compounds exhibit higher thermal, hydrolytic, and oxidative stability compared to phenylcopper, showcasing their potential in organic synthesis and material science (Koten, Leusink, & Noltes, 1975).
Chemically Stabilized Phenylboranylidene Groups : The study introduced phenylboranylidene derivatives with enhanced stability and a colorimetrically detectable function for protecting the cis-1,2-diol functions of ribonucleosides. This development is significant in the field of nucleoside chemistry (Sekine et al., 2005).
Organometallic Chemistry
- Organometallic Complexes : The reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron resulted in the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane. This finding contributes to the understanding of bonding in organometallic compounds (Meller et al., 1998).
Hydrophilic Compound Recognition
- Selective Recognition of Hydrophilic Compounds : Self-assembled aggregates of certain oligomers were found to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media. This research has implications for selective separation processes in chemical engineering (Sawada et al., 2000).
Structural Characterization
- Structural Characterization of Phenylcopper Compounds : 2-[(Dimethylamino)methyl] phenylcopper and its analogues were structurally characterized, revealing details about their bonding in solution and solid states. Such studies are crucial for understanding the properties of these compounds in various applications (Koten & Noltes, 1975).
Synthesis of Silicon-Containing Drugs
- Building Blocks for Silicon-Containing Drugs : The synthesis of certain phenylboronic acids, including analogs of 5-chloro-2-((dimethylamino)methyl)phenylboronic acid, was explored as potential building blocks for silicon-containing drugs, indicating a novel approach in pharmaceutical chemistry (Troegel et al., 2009).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The molecular and cellular effects of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid’s action are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can have a wide range of applications in fields such as pharmaceuticals, materials science, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-((dimethylamino)methyl)phenylboronic acid. For instance, the SM coupling reaction, in which this compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a variety of environments .
properties
IUPAC Name |
[5-chloro-2-[(dimethylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO2/c1-12(2)6-7-3-4-8(11)5-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPXDSSYABNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)CN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190449 | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((dimethylamino)methyl)phenylboronic acid | |
CAS RN |
1704066-75-0 | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-[(dimethylamino)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



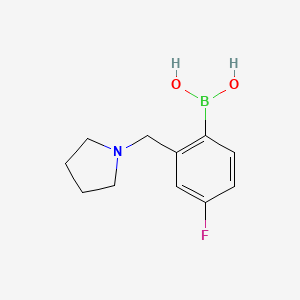
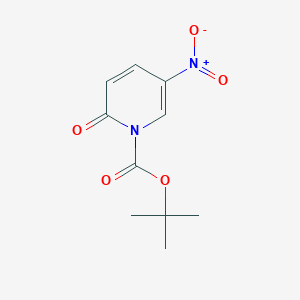
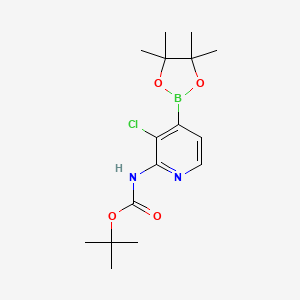
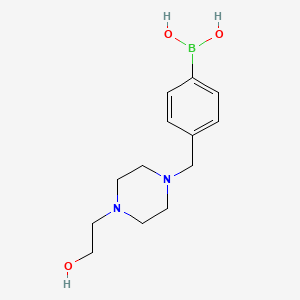
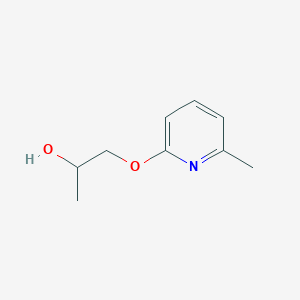
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)
